6-Methoxy-1-methylindoline-2-carboxylic acid 6-Methoxy-1-methylindoline-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1255146-88-3
VCID: VC2938275
InChI: InChI=1S/C11H13NO3/c1-12-9-6-8(15-2)4-3-7(9)5-10(12)11(13)14/h3-4,6,10H,5H2,1-2H3,(H,13,14)
SMILES: CN1C(CC2=C1C=C(C=C2)OC)C(=O)O
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol

6-Methoxy-1-methylindoline-2-carboxylic acid

CAS No.: 1255146-88-3

Cat. No.: VC2938275

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-1-methylindoline-2-carboxylic acid - 1255146-88-3

Specification

CAS No. 1255146-88-3
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
IUPAC Name 6-methoxy-1-methyl-2,3-dihydroindole-2-carboxylic acid
Standard InChI InChI=1S/C11H13NO3/c1-12-9-6-8(15-2)4-3-7(9)5-10(12)11(13)14/h3-4,6,10H,5H2,1-2H3,(H,13,14)
Standard InChI Key DKAWNVQXVWYVSR-UHFFFAOYSA-N
SMILES CN1C(CC2=C1C=C(C=C2)OC)C(=O)O
Canonical SMILES CN1C(CC2=C1C=C(C=C2)OC)C(=O)O

Introduction

Chemical Identity and Structural Properties

6-Methoxy-1-methylindoline-2-carboxylic acid (CAS No. 1255146-88-3) is a substituted indoline derivative with a molecular formula of C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . The compound features a methoxy group at the 6-position, a methyl group at the 1-position (nitrogen), and a carboxylic acid group at the 2-position of the indoline ring .

Structural Characteristics

The structure of 6-Methoxy-1-methylindoline-2-carboxylic acid consists of a bicyclic system with a benzene ring fused to a five-membered nitrogen-containing ring. The key structural features include:

  • A saturated five-membered nitrogen heterocycle (indoline core)

  • A methoxy (-OCH₃) substituent at position 6 of the benzene ring

  • A methyl (-CH₃) group attached to the nitrogen atom (position 1)

  • A carboxylic acid (-COOH) group at position 2 of the indoline ring

Physical Properties

The physical properties of 6-Methoxy-1-methylindoline-2-carboxylic acid include:

PropertyValueReference
Molecular Weight207.23 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
XLogP3-AA (Predicted)1.7
Melting PointNot widely reported-
AppearanceSolid at room temperature
SolubilitySoluble in organic solvents

Chemical Reactivity and Structure-Activity Relationships

Functional Group Reactivity

The carboxylic acid group at the 2-position of 6-Methoxy-1-methylindoline-2-carboxylic acid contributes to its chemical reactivity, enabling various derivatization reactions:

  • The carboxylic acid group can undergo esterification reactions to form corresponding esters

  • It can participate in amide formation with various amines

  • The compound can undergo decarboxylation under certain conditions

The methoxy group at position 6 enhances the electron density of the aromatic ring, potentially influencing the reactivity and biological activities of the compound.

Comparison with Related Compounds

Understanding the structural differences between 6-Methoxy-1-methylindoline-2-carboxylic acid and related compounds helps elucidate structure-activity relationships:

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesReference
6-Methoxy-1-methylindoline-2-carboxylic acidC₁₁H₁₃NO₃207.23 g/molSaturated 5-membered ring, 6-methoxy, 1-methyl, 2-carboxylic acid
1-Methylindoline-6-carboxylic acidC₁₀H₁₁NO₂177.20 g/molSaturated 5-membered ring, carboxylic acid at position 6
1-Methylindole-2-carboxylic acidC₁₀H₉NO₂175.18 g/molUnsaturated 5-membered ring (indole vs. indoline)
6-Methoxy-1-methyl-1H-indole-2-carboxylic acidC₁₁H₁₁NO₃205.21 g/molUnsaturated 5-membered ring, otherwise similar substitution pattern

The saturated nature of the five-membered ring in indoline derivatives, compared to the unsaturated ring in indole derivatives, significantly affects the compound's conformational flexibility and planarity, potentially influencing its interaction with biological targets .

Synthesis Methods

General Synthetic Approaches

The synthesis of 6-Methoxy-1-methylindoline-2-carboxylic acid can be achieved through several methods, with adaptations of established indoline synthesis procedures:

Fischer Indole Synthesis Modified for Indolines

A common approach utilizes a modified Fischer indole synthesis, involving:

  • Formation of an arylhydrazone intermediate

  • Cyclization under acidic conditions

  • Selective reduction of the resulting indole to indoline

  • Subsequent functionalization to introduce the methoxy and methyl groups

Optimization of Synthesis Conditions

Research indicates that reaction parameters significantly impact yield and purity:

  • Temperature control (typically 100-120°C) is critical for successful cyclization

  • Reaction time (16-24 hours) affects completion and side product formation

  • Catalyst loading influences stereoselectivity when asymmetric synthesis is desired

Response surface methodology (RSM) with face-centered central composite design has been utilized to optimize reaction conditions for similar indole carboxylic acid derivatives, suggesting similar approaches could be beneficial for the synthesis of 6-Methoxy-1-methylindoline-2-carboxylic acid .

Biological Activities and Applications

Research Applications

6-Methoxy-1-methylindoline-2-carboxylic acid serves as a valuable building block in various research domains:

  • As a starting material for the synthesis of more complex heterocyclic compounds

  • In medicinal chemistry for developing potential therapeutic agents

  • In structure-activity relationship studies of indoline derivatives

The compound's unique structural features make it particularly useful for studying biological processes and molecular interactions.

Antifungal Properties

The structurally related 6-methoxy-1H-Indole-2-carboxylic acid (MICA) has demonstrated significant antifungal activity:

  • Active against Candida albicans ATCC 10231 and Aspergillus niger clinical isolates

  • Exhibits stability within pH range 6-7 and temperatures up to 50°C

  • Maintains antifungal activity in the presence of various surfactants, detergents, and enzymes

These findings suggest that 6-Methoxy-1-methylindoline-2-carboxylic acid may possess similar antifungal properties, though direct studies would be needed to confirm this hypothesis.

Medicinal Chemistry Applications

Indoline derivatives with similar substitution patterns have found applications in medicinal chemistry as:

  • Building blocks for synthesizing enzyme inhibitors

  • Precursors for developing compounds with activity against various pathogens

  • Scaffolds for creating metabolically stable drug candidates

The carboxylic acid functionality at position 2 provides a versatile handle for further derivatization, making 6-Methoxy-1-methylindoline-2-carboxylic acid potentially valuable for developing libraries of compounds for drug discovery efforts .

Analytical Characterization

Mass Spectrometry

The expected mass spectrometric behavior would include:

  • Molecular ion peak at m/z 207 (corresponding to the molecular weight)

  • Characteristic fragmentation patterns, potentially including loss of the carboxyl group (M-COOH)

Chromatographic Analysis

For purification and analysis, high-performance liquid chromatography (HPLC) is commonly employed for indoline derivatives, with detection typically performed using UV absorption at wavelengths around 240-280 nm, corresponding to the aromatic chromophore .

Current Research and Future Directions

Recent Advancements

Recent research related to indoline carboxylic acid derivatives has focused on:

  • Development of stereoselective synthesis methods to access enantiomerically pure compounds

  • Exploration of biological activities, particularly antimicrobial properties

  • Optimization of production methods using statistical experimental design approaches

Future Research Opportunities

Several promising directions for future research on 6-Methoxy-1-methylindoline-2-carboxylic acid include:

  • Comprehensive evaluation of its biological activities, particularly antimicrobial and antifungal properties

  • Development of more efficient and scalable synthesis methods

  • Exploration of structure-activity relationships through systematic modification of substituents

  • Investigation of potential applications in pharmaceutical and agrochemical industries

Additionally, the optimization of synthesis conditions using response surface methodology (RSM) could significantly enhance production yields and purity, as demonstrated for structurally related compounds .

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